3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis of Piperidine-Condensed Tricyclic Carbapenems
A pivotal study by Mori, Somada, and Oida (2000) focused on the stereocontrolled synthesis of tricyclic carbapenem derivatives, where a piperidine ring is condensed to the carbapenem skeleton. This research highlighted a practical approach based on C-C bond formation, palladium-catalyzed reactions, and Wittig-type cyclization, leading to various 5-azatrinem acids with potent antibacterial activities against both gram-positive and gram-negative bacteria Mori, Somada, & Oida, 2000.
Structural Characterization and Theoretical Studies
Delgado et al. (2015) synthesized and characterized N-carbamoyl-piperidine-4-carboxylic acid, elucidating its molecular structure through X-ray diffraction and comparing it with density-functional tight-binding (DFTB) theoretical calculations. The study revealed the compound's chair conformation and the three-dimensional network stabilized by various hydrogen bonds, providing a deeper understanding of its chemical behavior Delgado et al., 2015.
Exploration of Biological Activities
Research by Ranise et al. (1993) explored the biological activities of N-acyl derivatives of a similar structure, demonstrating significant platelet antiaggregating activity, along with moderate analgesic, anti-inflammatory, and hypotensive effects in animal models. This study opens avenues for the development of new therapeutic agents based on such bicyclic structures Ranise et al., 1993.
Application in Polymer Synthesis
In the field of polymer chemistry, Grutke, Hurley, and Risse (1994) investigated the synthesis of poly(phenylene oxide) macromonomers with bicyclic olefin end groups derived from the esterification of poly(phenylene oxide) with bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride. This work contributes to the development of new materials with potential applications in various industries, highlighting the versatility of the bicyclic structures in material science Grutke, Hurley, & Risse, 1994.
Future Directions
As this compound is used for research purposes , future directions could include further exploration of its synthesis methods, structural analysis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could also be investigated.
Properties
IUPAC Name |
3-(4-carbamoylpiperidine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c15-12(17)7-3-5-16(6-4-7)13(18)10-8-1-2-9(21-8)11(10)14(19)20/h1-2,7-11H,3-6H2,(H2,15,17)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEQOORAHGZDBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2C3C=CC(C2C(=O)O)O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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